(S)-(+)-Lysine salt of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid is a chiral compound with significant applications in various scientific fields. This compound is notable for its unique structural features, including the presence of difluorobiphenyl and oxobutanoic acid moieties, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid typically involves several key steps:
-
Formation of the Biphenyl Core: : The initial step involves the synthesis of the 2’,4’-difluorobiphenyl core. This can be achieved through a Suzuki coupling reaction between 2,4-difluorophenylboronic acid and a suitable aryl halide under palladium-catalyzed conditions.
-
Introduction of the Oxobutanoic Acid Moiety: : The next step is the introduction of the oxobutanoic acid group. This can be accomplished through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and the difluorobiphenyl intermediate.
-
Chiral Resolution: : The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Formation of the Lysine Salt: : Finally, the (S)-enantiomer is reacted with lysine to form the lysine salt. This step typically involves mixing the (S)-enantiomer with lysine in an appropriate solvent and isolating the resulting salt through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for coupling and acylation reactions, as well as automated systems for chiral resolution and salt formation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorobiphenyl moiety is crucial for its binding affinity, while the oxobutanoic acid group influences its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid: The parent compound without the lysine salt.
®-(-)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid: The enantiomeric form.
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutanoic acid: A reduced form without the oxo group.
Uniqueness
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid is unique due to its chiral nature and the presence of both lysine and difluorobiphenyl moieties. These features confer specific binding properties and biological activities that distinguish it from similar compounds.
This detailed overview provides a comprehensive understanding of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
CAS No. |
161692-95-1 |
---|---|
Molecular Formula |
C23H28F2N2O5 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C17H14F2O3.C6H14N2O2/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;7-4-2-1-3-5(8)6(9)10/h2-7,9-10H,8H2,1H3,(H,21,22);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
UQANTCBTGSTEGV-ZSCHJXSPSA-N |
Isomeric SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.